1-((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione
Descripción
1-((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione is a quinazoline-dione derivative characterized by a bicyclic quinazoline-2,4-dione core substituted with two distinct heterocyclic moieties: a 5-methyl-2-(m-tolyl)oxazol-4-ylmethyl group at the N1 position and a tetrahydrofuran-2-ylmethyl group at the N3 position. Quinazoline-diones are pharmacologically significant due to their structural versatility, enabling interactions with biological targets such as enzymes and receptors. The oxazole ring contributes to aromatic stacking and hydrogen-bonding capabilities, while the tetrahydrofuran moiety may enhance solubility and metabolic stability .
Propiedades
IUPAC Name |
1-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl]-3-(oxolan-2-ylmethyl)quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-16-7-5-8-18(13-16)23-26-21(17(2)32-23)15-27-22-11-4-3-10-20(22)24(29)28(25(27)30)14-19-9-6-12-31-19/h3-5,7-8,10-11,13,19H,6,9,12,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWRETIDDAKVEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)C)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5CCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 1-((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione belongs to the quinazoline family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, antiviral, and anticancer properties.
Chemical Structure and Synthesis
The compound features a complex structure that includes a quinazoline core substituted with an oxazole and tetrahydrofuran moiety. The synthesis of such compounds typically involves multi-step organic reactions, including cyclization and functional group modifications. Recent advancements in synthetic methodologies have enabled the efficient production of quinazoline derivatives with improved yields and purity.
Antimicrobial Activity
Quinazoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to the one exhibit significant activity against various bacterial strains.
Table 1: Antimicrobial Activity of Quinazoline Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|---|---|
| 1 | Staphylococcus aureus | 12 | 70 |
| 2 | Escherichia coli | 11 | 75 |
| 3 | Candida albicans | 10 | 77 |
In a study evaluating a series of quinazoline derivatives, the most active compounds demonstrated broad-spectrum antimicrobial activity, surpassing standard drugs like ampicillin . The presence of specific substituents on the quinazoline ring significantly influenced the biological activity, highlighting structure-activity relationships (SAR) that guide further development .
Antiviral Activity
The antiviral potential of quinazoline derivatives is also noteworthy. For instance, certain compounds have shown potent inhibitory effects against viruses such as vaccinia and adenovirus.
Table 2: Antiviral Activity of Quinazoline Derivatives
| Compound | Virus Type | EC50 (μM) |
|---|---|---|
| 24b11 | Vaccinia | 1.7 |
| 24b13 | Adenovirus | 6.2 |
These findings suggest that modifications to the quinazoline scaffold can enhance antiviral efficacy, making them promising candidates for drug development against viral infections .
Anticancer Activity
Quinazoline derivatives have also been investigated for their anticancer properties. Studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms, including the inhibition of topoisomerases.
Table 3: Anticancer Activity of Quinazoline Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 16 | HepG2 | 6.29 |
| 17 | HCT-116 | 2.44 |
Compounds demonstrated significant cytotoxicity against cancer cell lines with IC50 values indicating effective inhibition at low concentrations . The ability to intercalate with DNA and inhibit topoisomerase II further enhances their potential as anticancer agents .
Case Studies
- Antimicrobial Evaluation : A novel series of quinazoline derivatives was synthesized and screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The most promising candidates exhibited inhibition zones comparable to established antibiotics, suggesting their potential as new antimicrobial agents .
- Antiviral Screening : Another study focused on antiviral activities showed that specific quinazoline derivatives effectively inhibited vaccinia virus replication at much lower concentrations than existing antiviral drugs, indicating a significant advancement in antiviral therapy options .
- Anticancer Research : In vitro studies on various cancer cell lines revealed that certain quinazoline derivatives could induce apoptosis and inhibit cell growth effectively, supporting their further investigation as potential anticancer therapeutics .
Comparación Con Compuestos Similares
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The compound belongs to a broader class of N-substituted quinazoline-diones. Below is a comparative analysis with structurally related derivatives:
Substituent-Driven Functional Differences
- Oxazole vs. Oxadiazole/Thiazole: The target compound’s oxazole ring (vs. oxadiazole in or thiazole in ) may influence electronic properties.
- Tetrahydrofuran (THF) vs. Furan/Thiophene : The THF group’s saturated ether ring improves solubility compared to aromatic furan or thiophene, which prioritize planar stacking interactions .
- Activity Trends: Thiophene- and thiazole-containing analogs exhibit pronounced anti-tubercular activity , while oxadiazole derivatives show broader antimicrobial effects . The target compound’s oxazole-THF combination may balance solubility and target affinity.
Q & A
Basic Question: What synthetic strategies are commonly employed to prepare quinazoline-2,4-dione derivatives with heterocyclic substituents?
Answer:
The synthesis typically involves multi-step reactions starting with functionalized intermediates. For example:
- Step 1: Condensation of anthranilic acid derivatives (e.g., N-methyl anthranilic acid) with carboxylic acids (e.g., thiophen-2-carboxylic acid) under reflux in benzene or methanol to form benzoxazinone intermediates .
- Step 2: Cyclocondensation with heterocyclic amines (e.g., 4-substituted phenyl-1,3-thiazol-2-amines) using K₂CO₃ in anhydrous methanol, followed by recrystallization .
- Step 3: Alkylation with substituents like tetrahydrofuran-methyl groups under controlled conditions to avoid steric hindrance .
Key reagents include pyridine for catalysis and petroleum ether for purification .
Basic Question: How are intermediates and final compounds characterized in such syntheses?
Answer:
Characterization relies on:
- Spectroscopy: IR for functional groups (e.g., C=O stretch at ~1660 cm⁻¹, C-S stretch at ~700 cm⁻¹), ¹H/¹³C NMR for substituent positions, and mass spectrometry for molecular weight confirmation .
- Physical Properties: Melting points (e.g., 152–155°C for intermediates) and solubility profiles in solvents like methanol-acetone mixtures .
- Elemental Analysis: To verify purity and stoichiometry .
Advanced Question: How can researchers optimize alkylation steps for bulky substituents like tetrahydrofuran-methyl groups?
Answer:
- Solvent Choice: Use polar aprotic solvents (e.g., dry methanol) to enhance nucleophilicity .
- Catalysis: Introduce mild bases (e.g., K₂CO₃) to deprotonate reactive sites without side reactions .
- Temperature Control: Reflux at 60–80°C for 4–5 hours to balance reaction rate and stability of sensitive groups .
- Steric Mitigation: Pre-functionalize bulky groups (e.g., tetrahydrofuran) before alkylation to reduce steric clashes .
Advanced Question: How to resolve contradictions in antimicrobial activity data across derivatives with varying substituents?
Answer:
- Systematic Screening: Test compounds against standardized bacterial/fungal strains (e.g., Mycobacterium tuberculosis H37Rv) with controls .
- Substituent Analysis: Compare electron-withdrawing (e.g., nitro) vs. electron-donating (e.g., methoxy) groups; for example, oxadiazole derivatives show enhanced activity due to improved membrane penetration .
- Dose-Response Studies: Establish IC₅₀ values to differentiate true efficacy from assay variability .
Advanced Question: What computational methods predict the compound’s interaction with target enzymes?
Answer:
- Molecular Docking: Use software like AutoDock to model interactions with enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6). Focus on binding affinity (ΔG) and hydrogen-bonding patterns with active-site residues .
- MD Simulations: Validate docking results with 100-ns simulations to assess stability of ligand-enzyme complexes .
- SAR Analysis: Correlate substituent effects (e.g., oxazole vs. thiazole) with computational binding scores .
Basic Question: What in vitro models are suitable for assessing antimicrobial potential?
Answer:
- Bacterial Models: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) for broad-spectrum screening .
- Fungal Models: Candida albicans to evaluate antifungal activity .
- Mycobacterial Models: Mycobacterium tuberculosis for anti-TB activity, using microplate Alamar Blue assays .
Advanced Question: How to design analogues based on structure-activity relationships (SAR) for improved activity?
Answer:
- Core Modifications: Replace quinazoline-dione with pyrimidine-dione to alter electron density .
- Substituent Optimization: Introduce bioisosteres (e.g., 1,3,4-oxadiazole instead of thiazole) to enhance lipophilicity .
- Hybridization: Combine pharmacophores (e.g., tetrahydrofuran + oxazole) to target multiple enzyme pockets .
- In Silico Screening: Prioritize analogues with predicted ADMET profiles using tools like SwissADME .
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